Capituloside
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Overview
Description
Capituloside is a natural product found in Molineria capitulata with data available.
Scientific Research Applications
Capituloside in Analytical Methods
This compound has been identified in studies exploring natural compounds. In a study focused on Curculigo capitulata, three new norlignans were isolated, including this compound, showcasing the compound's presence in natural extracts (Li, Chen, Zhao, & Zhou, 2005). This suggests that this compound could be significant in the analysis and identification of such natural extracts.
This compound's Role in Plasma Medicine
While not directly mentioning this compound, several studies highlight the growing field of plasma medicine, which utilizes cold atmospheric plasmas (CAP) in therapeutic settings, including wound healing, skin diseases, and potentially cancer therapy (von Woedtke et al., 2020). This emerging field could open up new avenues for the investigation and application of compounds like this compound.
This compound in Biomedical Research
In the broader scope of biomedical research, this compound may have potential applications. For instance, the study of CAP's interaction with various biological molecules and compounds in cancer therapy suggests a framework where this compound's interactions and effects could be explored (Keidar, 2015).
Properties
Molecular Formula |
C23H26O11 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
3-[(4aR,6R)-2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]-1-(3,4-dihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C23H26O11/c24-9-18-19(30)20(31)22-23(33-18)32-17(21(34-22)11-2-4-14(27)16(29)8-11)6-5-12(25)10-1-3-13(26)15(28)7-10/h1-4,7-8,17-24,26-31H,5-6,9H2/t17?,18-,19?,20?,21?,22?,23-/m1/s1 |
InChI Key |
XBAOUURGPFGYBL-GHACEPDJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2C(O[C@H]3C(O2)C(C([C@H](O3)CO)O)O)CCC(=O)C4=CC(=C(C=C4)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C2C(OC3C(O2)C(C(C(O3)CO)O)O)CCC(=O)C4=CC(=C(C=C4)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2C(OC3C(O2)C(C(C(O3)CO)O)O)CCC(=O)C4=CC(=C(C=C4)O)O)O)O |
Synonyms |
capituloside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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